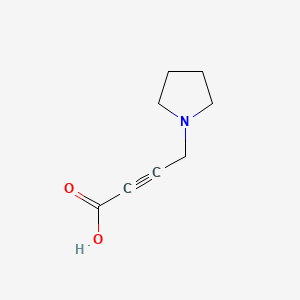

4-(1-Pyrrolidinyl)-2-butynoic acid

説明

特性

CAS番号 |

38346-98-4 |

|---|---|

分子式 |

C8H11NO2 |

分子量 |

153.18 g/mol |

IUPAC名 |

4-pyrrolidin-1-ylbut-2-ynoic acid |

InChI |

InChI=1S/C8H11NO2/c10-8(11)4-3-7-9-5-1-2-6-9/h1-2,5-7H2,(H,10,11) |

InChIキー |

BJFBOTPLASYWPD-UHFFFAOYSA-N |

正規SMILES |

C1CCN(C1)CC#CC(=O)O |

製品の起源 |

United States |

準備方法

Nucleophilic Substitution Routes

The most direct route to 4-(1-pyrrolidinyl)-2-butynoic acid involves nucleophilic substitution between pyrrolidine and a functionalized alkyne precursor. Patent AU2022200828B2 describes a generalized approach where pyrrolidine derivatives react with haloalkynes under basic conditions . For example:

Key parameters include:

-

Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to dissolve both amine and alkyne components .

-

Base optimization : Triethylamine or diisopropylethylamine (DIPEA) effectively scavenge HBr, driving the reaction to completion .

-

Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions like alkyne polymerization .

Yields for this method range from 65–78%, with purity >95% after recrystallization from ethyl acetate/hexane mixtures .

Cycloaddition-Based Strategies

Mesoionic dipoles and 1,3-dipolar cycloadditions offer an alternative pathway to construct the pyrrolidine ring in situ. As demonstrated in solid-phase synthesis studies, münchnones (mesoionic oxazolium-5-olates) react with acetylene derivatives to form pyrrolidine intermediates . Subsequent oxidation of the alkyne terminus to a carboxylic acid completes the synthesis:

This method achieves 55–70% overall yield but requires strict control over oxidation conditions to prevent over-oxidation of the alkyne . Microwave-assisted cycloadditions reduce reaction times from hours to minutes while improving regioselectivity .

Protection/Deprotection Approaches

Amino group protection is critical when using acidic or high-temperature conditions. The Friedel-Crafts acylation methodology reported by ACS Journal of Organic Chemistry (2025) illustrates this principle . While focused on ferrocene derivatives, the protocol adapts to pyrrolidine systems:

-

Protection : Treat pyrrolidine with trifluoroacetic anhydride (TFAA) to form N-trifluoroacetylpyrrolidine.

-

Coupling : React with 2-butynoic acid chloride in the presence of triflic acid (TfOH).

-

Deprotection : Remove the trifluoroacetyl group via basic hydrolysis (K₂CO₃/MeOH/H₂O).

This three-step sequence affords 82–89% yield with >99% purity after column chromatography (DCM/MeOH 200:1) .

Catalytic Enantioselective Synthesis

Recent advances in asymmetric catalysis enable enantiomerically enriched 4-(1-pyrrolidinyl)-2-butynoic acid. Patent EP2528894A1 discloses a palladium-catalyzed coupling between propargyl amines and α-keto acids :

Conditions :

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: (R)-BINAP (6 mol%)

-

Solvent: Toluene at 110°C

This method is notable for avoiding racemization and producing pharmaceutical-grade material .

Industrial-Scale Manufacturing

Zibo Hangyu Biotechnology’s optimized process highlights scalability :

| Step | Parameter | Value |

|---|---|---|

| 1 | Reactor Volume | 5000 L |

| 2 | Reaction Temp. | 25–30°C |

| 3 | Pyrrolidine Feed Rate | 120 kg/h |

| 4 | Yield (Batch) | 91% |

| 5 | Purity (HPLC) | 99.2% |

Key features:

-

Continuous distillation removes HBr in situ, preventing equipment corrosion .

-

Crystallization with activated carbon achieves pharma-grade purity without chromatography .

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

化学反応の分析

Types of Reactions

4-(1-Pyrrolidinyl)-2-butynoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the triple bond in the butynoic acid moiety to a double or single bond.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the butynoic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.

科学的研究の応用

4-(1-Pyrrolidinyl)-2-butynoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 4-(1-Pyrrolidinyl)-2-butynoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The butynoic acid moiety can participate in covalent bonding with target proteins, leading to changes in their activity or function.

類似化合物との比較

4-Piperidino-2-butynoic Acid (CAS 38346-97-3)

- Structural Differences : Replaces the pyrrolidine ring (5-membered) with a piperidine ring (6-membered).

- The increased electron-donating capacity of piperidine (compared to pyrrolidine) may alter acidity (pKa) of the carboxylic acid. Biological Activity: Piperidine derivatives are common in pharmaceuticals (e.g., antipsychotics). The expanded ring may improve binding to certain receptors but reduce selectivity due to bulkiness .

- Applications : Used in synthetic intermediates for alkaloid-inspired molecules.

4-Oxo-4-pyrrolidin-1-yl-but-2-enoic Acid

- Structural Differences : Contains a conjugated double bond (C=C) at the 2-position and a ketone (C=O) at the 4-position instead of a triple bond.

- Implications: Reactivity: The enoic acid structure allows for Michael addition reactions, unlike the alkyne. The ketone introduces electrophilicity, enabling nucleophilic attacks. Biological Relevance: The α,β-unsaturated carbonyl system is a known pharmacophore in kinase inhibitors and anti-inflammatory agents. This compound may exhibit stronger enzyme inhibition than the alkyne analog .

4-Phenylbutanoic Acid (CAS 1821-12-1)

- Structural Differences: Substitutes the pyrrolidine group with a phenyl ring and uses a saturated butanoic acid chain.

- Implications :

- Hydrophobicity : The aromatic phenyl group enhances lipophilicity, improving membrane permeability but reducing water solubility.

- Acidity : The absence of electron-donating groups near the carboxylic acid results in a lower pKa (~4.8) compared to pyrrolidinyl derivatives (pKa ~3.5–4.0 for similar compounds).

- Applications : Used in protein folding correctors (e.g., 4-phenylbutyrate for urea cycle disorders) .

4-(1-Pyrrolidinyl)pyridine

- Structural Differences: Replaces the butynoic acid chain with a pyridine ring.

- Implications: Basicity: Pyridine’s nitrogen atom introduces basicity (pKa ~5.2 for protonated form), contrasting with the acidic carboxylic acid in 4-(1-Pyrrolidinyl)-2-butynoic acid. Coordination Chemistry: The pyridine-pyrrolidine system can act as a ligand for transition metals, useful in catalysis or metallodrugs .

Comparative Data Table

| Compound | Molecular Formula | Key Functional Groups | Key Properties | Applications |

|---|---|---|---|---|

| 4-(1-Pyrrolidinyl)-2-butynoic acid | C₈H₁₁NO₂ | Alkyne, carboxylic acid | High acidity, reactive triple bond | Medicinal intermediates, click chemistry |

| 4-Piperidino-2-butynoic acid | C₉H₁₃NO₂ | Alkyne, piperidine | Enhanced stability, moderate lipophilicity | Alkaloid synthesis |

| 4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid | C₈H₁₁NO₃ | Enoic acid, ketone | Electrophilic, Michael acceptor | Enzyme inhibitors |

| 4-Phenylbutanoic acid | C₁₀H₁₂O₂ | Phenyl, carboxylic acid | Lipophilic, low pKa | Metabolic disorder therapies |

| 4-(1-Pyrrolidinyl)pyridine | C₉H₁₂N₂ | Pyridine, pyrrolidine | Basic, metal-coordinating | Catalysis, ligand design |

Research Findings and Implications

- Medicinal Chemistry: The triple bond in 4-(1-Pyrrolidinyl)-2-butynoic acid offers unique reactivity for bioorthogonal click chemistry, enabling targeted drug conjugation. However, its pyrrolidine ring may limit metabolic stability compared to piperidine analogs .

- Material Science : The alkyne moiety facilitates polymerization or cross-linking, useful in creating conductive polymers.

- Toxicity Considerations : Pyrrolidine-containing compounds may exhibit neurotoxicity at high doses, necessitating structural optimization for therapeutic use .

Q & A

Q. What comparative analysis methods are recommended for studying 4-(1-Pyrrolidinyl)-2-butynoic acid analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。